Structural Advantage: Two Reactive Sites vs. One for Advanced Cross-Coupling
1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene contains two bromine atoms at the 1 and 3 positions, enabling its use as a substrate for sequential or selective cross-coupling reactions (e.g., Suzuki, Stille). This is a core structural advantage over its mono-bromo analog, 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene (CAS 1062616-03-8), which possesses only one reactive site and is limited to a single functionalization event . Class-level inference from similar dibromo-difluoromethoxy arenes supports that the 1,3-dibromo arrangement allows for controlled, multi-step synthesis of complex structures, a capability not shared by mono-bromo alternatives [1].
| Evidence Dimension | Number of Reactive Bromine Sites for Cross-Coupling |
|---|---|
| Target Compound Data | 2 (at 1,3-positions) |
| Comparator Or Baseline | 1 (at 4-position) for 4-Bromo-1-(difluoromethoxy)-2-isopropylbenzene |
| Quantified Difference | +1 reactive site |
| Conditions | Molecular structure analysis based on SMILES and IUPAC names from vendor datasheets. |
Why This Matters
For synthetic chemists, the presence of two reactive handles allows for the construction of far greater molecular complexity and diversity from a single advanced intermediate, justifying its procurement over simpler mono-bromo analogs.
- [1] Kuujia. (n.d.). Cas no 1803814-58-5 (1,3-Dibromo-2-difluoromethoxy-4-ethoxybenzene). The presence of bromine atoms at the 1 and 3 positions enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Stille couplings. View Source
